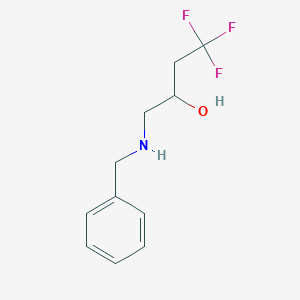
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol typically involves the reaction of benzylamine with 4,4,4-trifluorobutan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol can be compared with other similar compounds, such as:
1-Benzylamino-4,4,4-trifluoro-butan-1-ol: Similar structure but different position of the hydroxyl group.
1-Benzylamino-4,4,4-trifluoro-butan-3-ol: Another positional isomer with different chemical properties.
1-Benzylamino-4,4,4-trifluoro-butan-2-one: A ketone derivative with distinct reactivity and applications.
Biological Activity
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12F3N. The presence of a trifluoromethyl group enhances its lipophilicity and solubility in organic solvents, which are crucial factors for biological interactions. The benzylamino moiety contributes to its potential as a pharmacological agent by facilitating interactions with biological targets.
Medicinal Chemistry Applications
This compound exhibits notable biological activities that suggest potential therapeutic applications. It is particularly relevant in the development of trifluoromethylpyridine-containing compounds , which are significant in agrochemicals and pharmaceuticals.
Key Biological Activities:
- Inhibition of Enzymes: While specific mechanisms of action are not well-documented, the compound's structural characteristics indicate potential interactions with various enzymes.
- Agrochemical Development: The compound serves as a precursor for synthesizing new agrochemicals with enhanced efficacy due to the incorporation of fluorinated moieties.
Interaction Studies
Studies have demonstrated that this compound can form complexes with various biological targets. Interaction studies often involve:
- Ligand-Receptor Binding Assays: These assays assess the binding affinity of the compound to specific receptors or enzymes.
- Cell-Based Assays: Evaluating the compound's effects on cell viability and metabolic activity provides insights into its pharmacological potential.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-3-(benzylamino)-4,4,4-trifluorobutan-2-ol | Contains an additional amino group | Potentially enhanced biological activity |
| Trifluoroethanol | Simple alcohol with trifluoromethyl group | Primarily used as a solvent |
| 1-(Phenylamino)-4,4,4-trifluorobutan-2-ol | Similar amine structure but with phenyl | Different electronic properties due to phenyl ring |
Properties
IUPAC Name |
1-(benzylamino)-4,4,4-trifluorobutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)6-10(16)8-15-7-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPYXVWKZLCGAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














